2-[5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]pentanedioic acid
Description
This compound belongs to the rhodanine-3-acetic acid (RAA) derivative family, characterized by a 1,3-thiazolidin-4-one core modified with a benzylidene substituent at position 5 and a pentanedioic acid chain at position 2. Its synthesis typically involves Knoevenagel condensation of rhodanine precursors with aldehydes, followed by functionalization of the carboxylic acid side chain .
Properties
IUPAC Name |
2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S2/c17-12(18)7-6-10(14(20)21)16-13(19)11(23-15(16)22)8-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,17,18)(H,20,21)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPSNZKCDHPUJR-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16942-89-5 | |
| Record name | 2-[5-BENZYLIDENE-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL]PENTANEDIOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-[5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]pentanedioic acid typically involves the reaction of benzylidene derivatives with thiazolidinone precursors. One common method involves the condensation of benzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by oxidation to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity through the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Thiazolidinone Core
-
Thioxo Group (C=S) :
-
4-Oxo Group (C=O) :
Benzylidene Moiety
-
C=C Double Bond :
-
Aromatic Ring :
Pentanedioic Acid Side Chain
-
Carboxylic Acid Groups :
Condensation and Cyclization
| Reaction Type | Conditions | Product Example | Reference |
|---|---|---|---|
| Knoevenagel condensation | Ethanol, piperidine, reflux | 5-Benzylidene-thiazolidinone core | |
| Alkylation | DMF, K₂CO₃, alkyl halides | N-substituted thiazolidinones |
Functionalization of the Acid Side Chain
| Reaction Type | Reagents | Outcome | Reference |
|---|---|---|---|
| Esterification | SOCl₂, methanol | Methyl ester derivative | |
| Amide formation | TBTU, DIPEA, amines | Piperazinyl-amide hybrids |
Biological Interactions and Stability
-
Hydrolytic Stability : The thioxo group may hydrolyze to a disulfide under oxidative conditions .
-
Enzyme Inhibition : Analogous compounds (e.g., 4-thiazolidinones) inhibit MurB and RmlC enzymes via binding to hydrophobic pockets and forming hydrogen bonds with catalytic residues (e.g., Ser228 in E. coli) .
Structural Modifications and SAR
Modifications to enhance activity or solubility include:
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. Studies have shown that 2-[5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]pentanedioic acid demonstrates effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has shown promise in cancer research. It has been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulation and apoptosis-related proteins. In vitro studies suggest that this compound can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
Thiazolidinones are known for their anti-inflammatory properties. The application of this compound in models of inflammation has shown a reduction in inflammatory markers, suggesting its potential use in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry tested various thiazolidinone derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a notable reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cancer Cell Line Studies
In a laboratory setting, researchers evaluated the cytotoxic effects of the compound on HeLa and MCF-7 cell lines. The findings revealed that treatment with this thiazolidinone led to a significant decrease in cell viability and increased apoptotic activity compared to control groups.
Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-[5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]pentanedioic acid involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and proteins, inhibiting their activity or altering their function. This interaction can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, resulting in the compound’s antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural and Functional Features
Key Observations :
Biological Activity: Antifungal Activity: Compound 1 () inhibits Candida spp. and Trichosporon asahii, attributed to the thioxo group’s interaction with fungal enzymes . The target compound’s extended acid chain may modulate this activity. Anticancer Potential: Compound 6c () exhibits anticancer activity (ES-MS m/z: 319), likely due to the benzylidene group’s planar structure intercalating with DNA or inhibiting kinases . The target compound’s pentanedioic acid could enhance binding to charged residues in oncogenic targets. Enzymatic Interactions: The thioxo (C=S) group in rhodanine derivatives facilitates metal chelation and hydrogen bonding, critical for inhibiting metalloenzymes or proteases .
Synthetic Challenges : The target compound’s synthesis (similar to Compound 1, ) yields ~66%, lower than Compound 6c’s 94% (), likely due to steric hindrance from the pentanedioic chain .
Physical Properties
Notes:
- The higher melting point of Compound 1 () vs. Compound 6c () reflects stronger intermolecular forces (e.g., hydrogen bonding via COOH) .
- The target compound’s IR spectrum would resemble Compound 1 but with additional peaks from the pentanedioic chain’s carboxylic groups.
Structure-Activity Relationships (SAR)
- Benzylidene Group : Essential for π-π stacking with aromatic residues in target proteins. Substitutions on the benzylidene ring (e.g., electron-withdrawing groups) could modulate potency .
- Acid Chain Length : Shorter chains (e.g., acetic acid in Compound 1) may limit solubility, whereas pentanedioic acid improves it but could reduce membrane permeability .
- Thioxo vs. Oxo : The C=S group (vs. C=O in dihydrothiazoles) enhances metal-binding capacity, critical for enzyme inhibition .
Biological Activity
2-[5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]pentanedioic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique thiazolidinone structure, which is known to exhibit various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C15H13NO5S2
- CAS Number : 16942-89-5
- Molecular Weight : 351.403 g/mol
Anticancer Activity
Research has indicated that thiazolidine derivatives possess significant anticancer properties. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. In a study evaluating various thiazolidinones, several exhibited selective cytotoxicity against cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer) with IC50 values ranging from 8.5 µM to 15.1 µM .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial activity. Thiazolidine derivatives have been tested against a range of Gram-positive and Gram-negative bacteria as well as fungi. Notably, compounds with similar structures have shown effectiveness in inhibiting bacterial growth and may act as beta-lactamase inhibitors . The mechanism of action is believed to involve the inhibition of specific kinases, which play crucial roles in bacterial survival .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Studies suggest that thiazolidine compounds can reduce levels of pro-inflammatory markers such as reactive oxygen species (ROS) and nitric oxide (NO) in macrophages, indicating their potential use in treating inflammatory conditions .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]pentanedioic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves condensation of thiazolidinone precursors with substituted benzaldehydes. For example, analogs in similar scaffolds (e.g., 4-thiazolidinone derivatives) are synthesized via refluxing intermediates like (4-oxo-2-thioxothiazolidin-3-yl)acetic acid with aldehydes in ethanol using piperidine as a catalyst. Reaction times (e.g., 26 hours) and stoichiometric ratios significantly impact yields, which range from 34% to 74% depending on substituent steric and electronic effects . Characterization via -NMR and -NMR is critical for verifying structural integrity .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : -NMR identifies proton environments (e.g., benzylidene protons at δ 7.2–7.8 ppm, thioxo groups at δ 3.8–4.2 ppm). -NMR confirms carbonyl (170–180 ppm) and thiazolidinone ring carbons .
- Elemental Analysis : Validate purity by comparing calculated vs. observed C, H, N percentages (deviation <0.4% indicates high purity) .
- IR Spectroscopy : Detect thioxo (C=S, ~1200 cm) and carbonyl (C=O, ~1700 cm) stretches .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Stability is influenced by moisture and temperature. Store at 2–8°C in airtight containers with desiccants. Avoid exposure to strong acids/bases, as the thioxo group may hydrolyze. Stability under refrigeration (>6 months) is typical for related thiazolidinones, but periodic NMR or HPLC analysis (e.g., using 30% EtOAc/Hexane mobile phase) is recommended to monitor degradation .
Advanced Research Questions
Q. How can computational modeling predict reaction pathways for synthesizing novel analogs with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) optimize transition states and intermediate geometries. For example, ICReDD’s workflow combines reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst selection) for synthesizing derivatives. This reduces trial-and-error experimentation by 40–60% .
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., varying IC values)?
- Methodological Answer :
- Dose-Response Reproducibility : Standardize assays (e.g., enzyme inhibition, cell viability) using controls like reference inhibitors.
- Structural Variants : Test substituent effects systematically. For instance, methoxy vs. phenoxy groups on the benzylidene moiety alter steric bulk and electronic distribution, impacting target binding .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., using PubMed or Reaxys) to identify trends in substituent-activity relationships.
Q. What strategies improve aqueous solubility of this compound without compromising its bioactivity?
- Methodological Answer :
- Salt Formation : Convert the pentanedioic acid moiety to sodium or potassium salts.
- Prodrug Design : Esterify carboxylic acid groups (e.g., methyl or ethyl esters) to enhance permeability, with enzymatic hydrolysis in vivo restoring activity .
- Co-Solvent Systems : Use DMSO/water mixtures (≤10% DMSO) for in vitro assays to maintain solubility while minimizing solvent toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
